Z-Ala-leu-nh2
Overview
Description
Z-Ala-leu-nh2, also known as benzyl (1S)-2-{[(1S)-1-(aminocarbonyl)-3-methylbutyl]amino}-1-methyl-2-oxoethylcarbamate, is a synthetic peptide compound. It is composed of the amino acids alanine and leucine, linked by a peptide bond and capped with a benzyl group. This compound is often used in biochemical research due to its stability and specific biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-leu-nh2 typically involves the following steps:
Protection of Amino Groups: The amino groups of alanine and leucine are protected using carbamate protecting groups such as t-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz).
Peptide Bond Formation: The protected amino acids are then coupled using a dehydrating agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the peptide bond.
Deprotection: The protecting groups are removed under acidic or hydrogenation conditions to yield the final product
Industrial Production Methods: In industrial settings, solid-phase peptide synthesis (SPPS) is commonly used. This method involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The final peptide is cleaved from the resin and deprotected to obtain this compound .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of strong acids or bases, breaking the peptide bond and yielding the individual amino acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products:
Hydrolysis: Alanine and leucine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Z-Ala-leu-nh2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques .
Mechanism of Action
The mechanism of action of Z-Ala-leu-nh2 involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide bond and the benzyl group play crucial roles in its binding affinity and specificity. Molecular docking studies have shown that this compound can form stable complexes with its targets through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Z-Gly-leu-nh2: Similar structure but with glycine instead of alanine.
Z-Ala-val-nh2: Contains valine instead of leucine.
Z-Ala-leu-OH: Lacks the amide group at the C-terminus
Uniqueness: Z-Ala-leu-nh2 is unique due to its specific combination of alanine and leucine, which imparts distinct biological activities and stability. The presence of the benzyl group further enhances its binding properties and makes it a valuable tool in research .
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-11(2)9-14(15(18)21)20-16(22)12(3)19-17(23)24-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3,(H2,18,21)(H,19,23)(H,20,22)/t12-,14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVQEXKXIZCDGV-JSGCOSHPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18323-56-3 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-leucinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18323-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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